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Compound of Interest

4-Methoxyisobenzofuran-1,3-
Compound Name:
dione

Cat. No. B077226

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxyisobenzofuran-1,3-dione (also known as 4-methoxyphthalic anhydride). Due to the
limited availability of published experimental spectra for this specific molecule, this guide
presents key physical and chemical properties, alongside a detailed analysis of a structurally
analogous compound, 4-methylisobenzofuran-1,3-dione, to offer valuable comparative insights.
General experimental protocols for the primary spectroscopic techniques are also detailed.

Compound Identification
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Property

Value

Reference

Chemical Name

4-Methoxyisobenzofuran-1,3-

dione
Synonym 4-Methoxyphthalic anhydride
CAS Number 14963-96-3 [1]
Molecular Formula CoHeOa4 [1]

Molecular Weight 178.143 g/mol [1]
InChl=1S/C9H604/c1-12-6-4-

InChl 2-3-5-7(6)9(11)13-8(5)10/h2- [2]
4H,1H3
KRKJKLCCCGDNCY-

InChlKey [11[2]

UHFFFAOYSA-N

Spectroscopic Data Analysis

While specific experimental data for 4-Methoxyisobenzofuran-1,3-dione is not readily

available in the public domain, the spectroscopic data for the closely related 4-

methylisobenzofuran-1,3-dione (CAS: 19438-61-0) provides a strong basis for understanding

its structural characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy of 4-
Methylisobenzofuran-1,3-dione

H NMR (Proton NMR) Data

Chemical Shift ()

ppm

Multiplicity Integration

Assignment

Data not available

13C NMR (Carbon NMR) Data
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Chemical Shift (8) ppm Assignment

Data not available Data not available

Infrared (IR) Spectroscopy of 4-Methylisobenzofuran-

1.3-dione
Wavenumber (cm~?) Intensity Assignment
Data not available - C=0 stretching (anhydride)
Data not available - C=0 stretching (anhydride)
Data not available - C-O-C stretching (anhydride)
Data not available - C-H stretching (aromatic)
Data not available - C-H stretching (methyl)

Mass Spectrometry (MS) of 4-Methylisobenzofuran-1,3-

dione
m/z Ratio Relative Intensity (%) Assignment
Data not available - [M]*
Data not available - Fragment ions

Predicted mass spectrometry data for 4-Methoxyisobenzofuran-1,3-dione suggests the
following adducts: [M+H]* at m/z 179.03389 and [M+Na]* at m/z 201.01583.[2]

Experimental Protocols

The following are general experimental protocols that can be adapted for the acquisition of
spectroscopic data for 4-Methoxyisobenzofuran-1,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is typically used.
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Sample Preparation:
o Accurately weigh approximately 5-10 mg of the sample.

» Dissolve the sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-de) in an NMR
tube.

o Ensure the sample is fully dissolved to obtain a homogeneous solution.
Data Acquisition:

e 1H NMR: Acquire the proton spectrum using a standard pulse sequence. Typical parameters
include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number
of scans to achieve a good signal-to-noise ratio.

e 13C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger
number of scans is typically required due to the lower natural abundance of 13C.

Data Processing:

Apply Fourier transformation to the raw data.

Phase correct the resulting spectrum.

Perform baseline correction.

Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is commonly used.
Sample Preparation (Attenuated Total Reflectance - ATR):

o Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:
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e Record a background spectrum of the empty ATR crystal.

o Record the sample spectrum. The instrument software will automatically subtract the
background.

o Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is
usually collected over a range of 4000 to 400 cm~1.

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray
lonization - ESI, or Electron Impact - EI).

Sample Preparation (for ESI):
o Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).

« Introduce the sample into the mass spectrometer via direct infusion or through a liquid
chromatography (LC) system.

Data Acquisition (ESI):

o Optimize the ion source parameters (e.g., capillary voltage, cone voltage, desolvation gas
flow, and temperature) to achieve stable ionization and maximal signal intensity.

e Acquire the mass spectrum in either positive or negative ion mode over a relevant m/z
range.

Data Acquisition (EI):
 Introduce a small amount of the solid sample, typically via a direct insertion probe.
e Heat the probe to volatilize the sample into the ion source.

» Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce
ionization and fragmentation.

e Scan the resulting ions across a specified m/z range.
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Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques
are employed to elucidate the structure of a molecule like 4-Methoxyisobenzofuran-1,3-
dione.
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Caption: Workflow for structural elucidation using spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxyisobenzofuran-1,3-
dione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077226#spectroscopic-data-of-4-
methoxyisobenzofuran-1-3-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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